Product packaging for Sarcosine-13C(Cat. No.:)

Sarcosine-13C

Cat. No.: B12058899
M. Wt: 90.09 g/mol
InChI Key: FSYKKLYZXJSNPZ-OUBTZVSYSA-N
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Description

Sarcosine-13C (N-Methylglycine-13C) is the stable, carbon-13 labeled analog of the natural amino acid derivative sarcosine, which is an intermediate in the one-carbon metabolism pathway between glycine and methionine . This isotopic labeled compound is an essential tool for advanced quantitative mass spectrometry (LC-MS) and NMR-based metabolomic studies, enabling precise tracking of metabolic fluxes in research related to cancer biology, neurological disorders, and metabolic diseases . In prostate cancer research, this compound is used as a critical internal standard and metabolic tracer to investigate the role of sarcosine in cancer progression and invasion, as studies have shown that elevated levels of sarcosine are correlated with metastatic disease . In neuroscience, it serves as a valuable probe for studying the modulation of the NMDA receptor and glycine transporter type 1 (GlyT1), mechanisms that are relevant for research into schizophrenia and depression . The product is supplied with a high chemical purity and specified isotopic enrichment (e.g., >98% 13C, >99% chemical purity) to ensure experimental reproducibility. It is soluble in water and methanol . This compound is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B12058899 Sarcosine-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO2

Molecular Weight

90.09 g/mol

IUPAC Name

2-((113C)methylamino)acetic acid

InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1+1

InChI Key

FSYKKLYZXJSNPZ-OUBTZVSYSA-N

Isomeric SMILES

[13CH3]NCC(=O)O

Canonical SMILES

CNCC(=O)O

Origin of Product

United States

Synthesis and Isotopic Enrichment Strategies for Sarcosine 13c

Chemical Synthesis of Position-Specific Sarcosine-¹³C Isotopomers

Chemical synthesis offers robust and versatile routes to produce Sarcosine-¹³C with high isotopic purity and control over the labeling position. These methods are essential for creating specific isotopomers required for detailed mechanistic and quantitative studies.

Total Chemical Synthesis Approaches for Sarcosine-¹³C

The total chemical synthesis of Sarcosine-¹³C can be achieved through several established routes, primarily involving the methylation of a glycine (B1666218) precursor or the construction of the amino acid backbone using ¹³C-labeled building blocks.

One common approach involves the N-methylation of glycine using a ¹³C-labeled methylating agent. For instance, reacting glycine with iodomethane-¹³C (¹³CH₃I) under basic conditions directly introduces a ¹³C-labeled methyl group onto the nitrogen atom. nih.govrsc.org This method is efficient for producing [N-methyl-¹³C]sarcosine.

Alternatively, synthesis can start from ¹³C-labeled glycine. For example, if [1-¹³C]glycine or [2-¹³C]glycine is used as the starting material, subsequent methylation with a non-labeled methylating agent will yield sarcosine (B1681465) labeled in the carboxyl or α-carbon positions, respectively. A general synthesis method involves reacting glycine with dimethyl carbonate in the presence of a catalyst, such as AlCl₃-K₂CO₃, to produce sarcosine. google.com By using ¹³C-labeled precursors in this or similar synthetic schemes, various Sarcosine-¹³C isotopomers can be produced.

A versatile strategy for labeling organic molecules, including amino acids, starts with elemental ¹³C to produce calcium carbide (Ca¹³C₂), which is then converted to acetylene-¹³C₂. rsc.org This universal ¹³C₂ building block can be used in a variety of organic transformations to construct the backbone of molecules like sarcosine with specific ¹³C labeling patterns. rsc.org

Derivatization Methods for Sarcosine-¹³C in Analytical Applications

In analytical applications, particularly gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), derivatization is crucial. academicjournals.org This chemical modification enhances the volatility, thermal stability, and chromatographic separation of sarcosine from its isomers, such as α-alanine and β-alanine, which is a significant analytical challenge. nih.govresearchgate.net The same derivatization methods used for unlabeled sarcosine are applied to Sarcosine-¹³C when it is used as an internal standard for isotope dilution mass spectrometry.

Common derivatization techniques include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov This increases the volatility of sarcosine for GC-MS analysis. Optimal conditions for silyl (B83357) derivatization of sarcosine have been reported as 1.5 hours at 100°C. nih.gov

Fluorescent Labeling: For HPLC with fluorescence detection, derivatizing agents that introduce a fluorophore are employed. Reagents such as levofloxacin (B1675101) acyl chloride can be reacted with sarcosine to create a highly fluorescent derivative, enabling sensitive detection. oup.com

Cycloaddition: A novel 1,3-dipolar cycloaddition derivatization method has been developed that is specific to sarcosine and resolves it from L-alanine, allowing for accurate quantification by GC-MS. researchgate.net

The choice of derivatization agent depends on the analytical platform and the specific requirements for sensitivity and selectivity.

Derivatization MethodReagent(s)Analytical TechniquePurposeReference
SilylationBSTFA + 1% TMCSGC-MS/MSIncreases volatility and improves chromatographic separation. nih.gov
Fluorescent LabelingLevofloxacin acyl chlorideHPLC-FluorescenceEnhances detection sensitivity by introducing a fluorescent tag. oup.com
1,3-Dipolar Cycloadditionn-butyl acrylate, paraformaldehydeGC-MSProvides specific derivatization of sarcosine to separate it from isobaric isomers like L-alanine. researchgate.net

Synthesis of Glycyl-Sarcosine-[¹³C₃] as Internal Standards

Isotopically labeled internal standards are essential for accurate quantification in bioanalytical assays. Glycyl-sarcosine-[¹³C₃] is synthesized for use as an internal standard in uptake studies of the dipeptide glycyl-sarcosine (Gly-Sar), a model substrate for the peptide transporter PEPT-1. nih.gov

The synthesis involves a peptide coupling reaction. nih.gov Isotopically labeled [¹³C₃]-sarcosine is reacted with Boc-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu), an N-protected and activated form of glycine. nih.gov The reaction is typically carried out in a mixed solvent system, such as a phosphate (B84403) buffer and N,N-dimethylformamide (DMF), and stirred overnight. nih.gov Following the coupling, the Boc-protective group is removed using an acid treatment, for example, with trifluoroacetic acid (TFA). The final dipeptide product is then purified. nih.gov The identity and isotopic enrichment of the synthesized glycyl-[¹³C₃]-sarcosine are confirmed by high-resolution mass spectrometry. nih.gov This internal standard has a mass difference of 3 Da compared to the unlabeled analyte, which allows for precise quantification via LC-MS/MS. nih.gov

Biotechnological Production and Metabolic Incorporation of Sarcosine-¹³C

Biotechnological methods offer an alternative to chemical synthesis for producing isotopically labeled compounds. These approaches leverage the metabolic machinery of microorganisms to incorporate stable isotopes from simple labeled precursors into more complex biomolecules like sarcosine.

Isotopic Labeling of Sarcosine via Microbial Fermentation

Microbial fermentation is a well-established technique for producing uniformly or selectively ¹³C-labeled biomolecules. nih.govprotocols.io This method involves culturing microorganisms in a defined minimal medium where the primary carbon source is a ¹³C-labeled substrate, most commonly ¹³C-D-glucose. nih.govprotocols.io

For the production of Sarcosine-¹³C, a microbial strain capable of synthesizing sarcosine would be selected. The bacteria are grown in a fed-batch fermentation process where ¹³C-glucose is supplied as the sole carbon source. nih.gov The microorganisms metabolize the labeled glucose, incorporating the ¹³C atoms into various metabolic intermediates and, ultimately, into the final product, sarcosine. This process can lead to uniform labeling of the sarcosine molecule if [U-¹³C]-glucose is used. The efficiency of isotope incorporation and the final yield depend on optimizing the fermentation conditions, including the timing of isotope addition and induction of protein/metabolite expression. nih.gov This "green" and cost-effective method is widely used for producing labeled amino acids and proteins for structural and metabolic studies. nih.gov

Cellular Uptake and Intracellular Concentration of Exogenous Sarcosine-¹³C

The study of cellular uptake and intracellular concentration of sarcosine is critical for understanding its physiological roles. Exogenously supplied Sarcosine-¹³C can be used as a tracer to investigate these processes. Studies using radiolabeled sarcosine (¹¹C-sarcosine), whose transport kinetics are identical to Sarcosine-¹³C, have shown that its uptake into cells is mediated by a specific transport mechanism. nih.gov

This transport is primarily handled by proton-coupled amino acid transporters (PATs). nih.gov In prostate cancer cell lines such as PC-3 and LNCaP, the uptake of labeled sarcosine can be significantly blocked by an excess of non-labeled sarcosine, confirming a carrier-mediated process. nih.gov Furthermore, inhibitors of the PAT system, such as 5-hydroxy-l-tryptophan (B1678058) (HT), effectively reduce sarcosine uptake in a dose-dependent manner, while inhibitors of other transport systems, like the L-system inhibitor BCH, have little effect. nih.gov These findings indicate that PATs are the primary route for sarcosine entry into these cells, and the activity of these transporters is a key determinant of the intracellular concentration of exogenous sarcosine. nih.gov

Inhibition of 11C-Sarcosine Uptake in Prostate Cancer Cell Lines
Cell LineInhibitorTarget Transporter SystemReduction in Uptake (% of Control)Reference
PC-3Cold Sarcosine (7.5 mM)Specific CarrierUptake decreased to 1.1% ± 0.4% nih.gov
LNCaPCold Sarcosine (1.125 mM)Specific CarrierUptake decreased to 3.2% ± 0.7% nih.gov
PC-35-hydroxy-l-tryptophan (HT)PATUptake decreased to 22.7% ± 7.6% nih.gov
LNCaP5-hydroxy-l-tryptophan (HT)PATUptake almost completely blocked (to 9.6% ± 4.3%) nih.gov
PC-3BCHSystem LLittle effect (reduction to 87.9% ± 33.6%) nih.gov
LNCaPBCHSystem LLittle effect (reduction to 85.0% ± 13.0%) nih.gov

Advanced Analytical Methodologies for Sarcosine 13c Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sarcosine-13C Tracking

NMR spectroscopy leverages the magnetic properties of atomic nuclei to provide detailed structural and dynamic information about molecules. For this compound research, NMR is particularly valuable for tracing metabolic flux and identifying isotopomer distributions.

13C NMR for Monitoring this compound Labeling Patterns in Metabolic Pathways

The incorporation of a 13C label into sarcosine (B1681465) allows researchers to follow its metabolic fate through various biochemical pathways. 1D 13C NMR spectroscopy can detect the presence and distribution of the 13C isotope within sarcosine molecules that have been synthesized or transformed through metabolic processes. By analyzing the chemical shifts and signal intensities in the 13C spectrum, researchers can infer how the 13C label has been incorporated into different positions of the sarcosine molecule, thereby mapping metabolic fluxes. For instance, studies have utilized 13C NMR to trace carbon flow in microbial systems, where the isotopomer populations of metabolites like sarcosine can reveal the pathways utilized for their synthesis asm.org. The quantitative nature of NMR also allows for the assessment of the relative abundance of different isotopomers, providing insights into metabolic flux rates researchgate.net. Furthermore, chemical derivatization, such as 13C-formylation, can enhance the spectral dispersion and sensitivity of NMR analysis for amino metabolites, including sarcosine, by creating new 13C signals that are more easily resolved nih.gov.

High-Resolution NMR and 2D NMR Techniques (e.g., 1H-13C HSQC) for this compound Isotopomer Analysis

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are essential for detailed isotopomer analysis of this compound. A 1H-13C HSQC spectrum correlates the signals of protons directly bonded to carbon atoms, providing crucial information about the molecular structure and the precise location of isotopic labels. In the context of this compound, HSQC spectra can reveal the specific carbon atom that carries the 13C label by observing the cross-peak between the proton and the 13C nucleus. This is particularly useful for distinguishing between different isotopomers or for confirming the position of the label within the sarcosine molecule. For example, studies employing 2D NMR have been used to analyze the methylome of cell cultures, identifying labeled metabolites and their positions acs.org. Sarcosine, due to the presence of both cis- and trans- isomers formed by 13C-formylation, can exhibit multiple signals in 2D NMR spectra, aiding in its detailed characterization and differentiation from other metabolites nih.gov. The high resolution and sensitivity of modern NMR instruments, coupled with advanced pulse sequences, enable the precise determination of labeling patterns, even in complex biological mixtures researchgate.net.

Table 1: Representative 1H-13C HSQC Chemical Shifts for Sarcosine

MetaboliteProton (δ, ppm)Carbon (δ, ppm)Intensity (Relative)Reference
Sarcosine2.7235.571.00 nih.govnih.gov
Sarcosine3.5953.500.94 nih.govnih.gov

Mass Spectrometry (MS) Techniques for this compound Quantification and Flux Analysis

Mass spectrometry is a powerful analytical tool for identifying and quantifying molecules based on their mass-to-charge ratio. For this compound, MS techniques, often coupled with chromatographic separation, are vital for accurate quantification and the determination of isotopologue distributions.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolite Profiling

GC-MS is widely employed for the analysis of volatile and semi-volatile compounds, including amino acids and their derivatives after appropriate derivatization. For sarcosine, GC-MS offers high sensitivity and specificity, particularly when combined with tandem mass spectrometry (GC-MS/MS) for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) nih.govexcli.de. GC-MS/MS methods have been developed for the simultaneous determination of sarcosine and related metabolites, such as glycine (B1666218), α-alanine, and β-alanine, which often co-elute or have similar mass spectral patterns, posing an analytical challenge nih.govexcli.de. These methods typically involve silylation derivatization to improve volatility and chromatographic separation nih.govexcli.de. Research has established optimized derivatization conditions, unique transition ions for MRM, and validated the methods for accuracy and precision, with low limits of detection (LOD) reported around 0.01–0.03 µg•mL⁻¹ nih.govexcli.de. GC-MS has also been used in metabolomic profiling studies to assess sarcosine levels in biological fluids like urine and plasma as a potential biomarker nih.govresearchgate.netnih.gov.

Table 2: Performance Metrics for GC-MS/MS Analysis of Sarcosine

ParameterValueReference
Limit of Detection (LOD)0.01–0.03 µg•mL⁻¹ nih.govexcli.de
Correlation Coefficient (R²)> 0.99 nih.govexcli.de
Accuracy (Recovery)88–110 % nih.govexcli.de
Precision (RSD)< 10 % nih.govexcli.de
Stability of Derivatives> 80 % stable for up to 2 h after derivatization nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and Derivative Quantification

LC-MS/MS is a highly sensitive and selective technique for the quantification of non-volatile and polar compounds like sarcosine, often without the need for derivatization, although derivatization can enhance sensitivity and chromatographic behavior acs.orgoup.comresearchgate.netthermofisher.compsu.edu. LC-MS/MS methods have been extensively developed for sarcosine quantification in various biological samples, including urine and plasma, with applications in disease biomarker discovery acs.orgoup.comresearchgate.netpsu.eduresearchgate.netbiomedres.us. These methods typically employ reversed-phase or hydrophilic interaction liquid chromatography (HILIC) coupled with electrospray ionization (ESI) tandem mass spectrometry. Studies have reported sensitive quantification with limits of detection (LOD) in the nanomolar range and limits of quantification (LOQ) as low as 0.02 nM or 3 nmol/L acs.orgresearchgate.netnih.gov. The development of methods for simultaneous quantification of sarcosine and its related metabolites, as well as the use of stable isotope-labeled internal standards, are crucial for accurate and reliable analysis acs.orgnih.gov. LC-MS/MS also offers the advantage of distinguishing sarcosine from its isomers, a common challenge in sarcosine analysis oup.comresearchgate.netpsu.eduresearchgate.net.

Table 3: Performance Metrics for LC-MS/MS Analysis of Sarcosine

ParameterValueReference
Limit of Detection (LOD)0.02 nM to 0.05 nmol/L acs.orgnih.gov
Limit of Quantification (LOQ)3-20 nmol/L acs.org
Linearity (R²)> 0.989 acs.orgresearchgate.netnih.gov
Accuracy96.1–107.4 % nih.gov
Precision (RSD)2.6–11.5 % nih.gov

High-Resolution Mass Spectrometry for this compound Isotopologue Determination

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) MS, provides highly accurate mass measurements, enabling the precise determination of isotopologue distributions for this compound. By measuring the exact mass of molecular ions and their fragments, HRMS can distinguish between molecules with very similar nominal masses, which is critical for identifying and quantifying different isotopologues of this compound that may arise from metabolic labeling experiments nih.govacs.org. Stable Isotope Labeling (SIL)-assisted approaches, often coupled with HRMS, allow for the untargeted detection of tracer-derived metabolites, including this compound, by identifying mass shifts corresponding to isotopic enrichment acs.org. The accuracy of HRMS, typically within 5 ppm of the theoretical mass, is essential for confidently assigning elemental compositions and identifying unknown metabolites or isotopologues in complex biological samples nih.gov. This capability is vital for quantitative metabolic flux analysis, where precise measurement of labeled and unlabeled species is required.

Compound List:

Sarcosine

this compound

Glycine

α-Alanine

β-Alanine

Creatinine

Proline

Kynurenine

Uracil

Glycerol 3-phosphate

N,N-dimethylglycine

Choline (B1196258)

O-phosphocholine

Creatine (B1669601)

Creatine phosphate (B84403)

Fumarate

Branched-chain amino acids (BCAA)

Pseudouridine

4-imidazole-acetate

Methionine

Betaine (B1666868)

5-hydroxy-l-tryptophan (B1678058)

2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid

Glycyl-Sarcosine (Gly-Sar)

Glycyl-Proline (Gly-Pro)

Valaciclovir

Aciclovir

Mechanistic Elucidation of Sarcosine Metabolism Utilizing Sarcosine 13c Tracers

Tracing One-Carbon Metabolism via Sarcosine-¹³C

One-carbon metabolism is a fundamental network of biochemical reactions essential for the synthesis of nucleotides, amino acids, and for methylation reactions. Sarcosine (B1681465) is an important intermediate in this network. nih.gov

The folate pathway is central to one-carbon metabolism, utilizing folate derivatives as coenzymes to accept and donate one-carbon units. nih.gov Studies using ¹³C-labeled tracers have been instrumental in understanding the flow of these one-carbon units. While serine is considered a major source of one-carbon units for the folate-dependent remethylation of homocysteine, other compounds, including sarcosine, also contribute to this pool. physiology.org The demethylation of sarcosine to glycine (B1666218) releases a one-carbon unit that can be transferred to tetrahydrofolate (H4folate), forming 5,10-methylenetetrahydrofolate. nih.govcapes.gov.br This reaction is a key entry point for one-carbon units into the folate cycle.

Research has shown that the sarcosine oxidase operon can include the gene for serine hydroxymethyltransferase (glyA), highlighting the close functional relationship between sarcosine metabolism and the folate-dependent one-carbon pool. capes.gov.brresearchgate.net The use of Sarcosine-¹³C allows for direct tracing of the carbon atom from sarcosine as it is incorporated into various folate derivatives and subsequently utilized in biosynthetic pathways, such as purine (B94841) and thymidylate synthesis.

Sarcosine metabolism is characterized by its interconversion with glycine and N,N-dimethylglycine (DMG). nih.govnih.gov These reactions are catalyzed by a series of methyltransferases and dehydrogenases. Tracing studies with Sarcosine-¹³C can precisely map these transformations.

The synthesis of sarcosine from glycine is catalyzed by Glycine N-methyltransferase (GNMT), which transfers a methyl group from S-adenosylmethionine (SAM) to glycine. researchgate.netwikipedia.org Conversely, the degradation of sarcosine to glycine is carried out by sarcosine dehydrogenase (SARDH) or sarcosine oxidase. wikipedia.orgasm.org

Similarly, sarcosine can be methylated to form dimethylglycine, a reaction also involving a specific N-methyltransferase. wikipedia.orgpnas.orgnih.gov The reverse reaction, the demethylation of dimethylglycine to sarcosine, is catalyzed by dimethylglycine dehydrogenase (DMGDH). nih.govnih.gov By using Sarcosine-¹³C, researchers can follow the labeled carbon as it moves between these three molecules, providing quantitative data on the rates and fluxes of these interconversions under various physiological conditions.

Enzymatic Activity and Kinetic Isotope Effects with Sarcosine-¹³C

The use of isotopically labeled substrates like Sarcosine-¹³C is a powerful technique for studying enzyme mechanisms. Kinetic isotope effects (KIEs), which are changes in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes, provide detailed information about the transition state of the reaction. nih.govmdpi.com

Glycine N-methyltransferase (GNMT) is a key enzyme in the regulation of the cellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), and it catalyzes the synthesis of sarcosine from glycine. researchgate.net The reaction involves the transfer of a methyl group from SAM. While direct studies using Sarcosine-¹³C to probe the GNMT mechanism are not extensively detailed in the provided context, the synthesis of Sarcosine-¹³C would be catalyzed by this enzyme. GNMT is primarily found in the liver and plays a crucial role in methyl group homeostasis. researchgate.net In some organisms, a bifunctional enzyme, glycine/sarcosine N-methyltransferase, can catalyze the methylation of both glycine to sarcosine and sarcosine to N,N-dimethylglycine. wikipedia.orgcreative-enzymes.com

Sarcosine dehydrogenase (SARDH) and dimethylglycine dehydrogenase (DMGDH) are mitochondrial flavoproteins responsible for the degradation of sarcosine and dimethylglycine, respectively. nih.govwikipedia.orgnih.gov

Sarcosine Dehydrogenase (SARDH): This enzyme catalyzes the oxidative demethylation of sarcosine to yield glycine and formaldehyde. wikipedia.orgscbt.com SARDH is linked to the electron transport chain via an electron-transferring flavoprotein. wikipedia.org Studies with Sarcosine-¹³C would allow for the monitoring of the cleavage of the C-N bond and the transfer of the labeled carbon to formaldehyde.

Dimethylglycine Dehydrogenase (DMGDH): DMGDH catalyzes the demethylation of dimethylglycine to form sarcosine. nih.gov This enzyme is also a mitochondrial flavoprotein. nih.gov

The activities of both SARDH and DMGDH are crucial for choline (B1196258) and one-carbon metabolism. nih.gov Kinetic studies using Sarcosine-¹³C can help determine the rate-limiting steps and the mechanism of demethylation for these enzymes.

Table 1: Key Enzymes in Sarcosine Metabolism

EnzymeFunctionSubstrate(s)Product(s)
Glycine N-methyltransferase (GNMT)Synthesis of sarcosineGlycine, S-adenosylmethionineSarcosine, S-adenosylhomocysteine
Sarcosine Dehydrogenase (SARDH)Degradation of sarcosineSarcosineGlycine, Formaldehyde
Dimethylglycine Dehydrogenase (DMGDH)Degradation of dimethylglycineDimethylglycineSarcosine, Formaldehyde
Glycine/sarcosine N-methyltransferaseSynthesis of sarcosine and dimethylglycineGlycine, Sarcosine, S-adenosylmethionineSarcosine, N,N-dimethylglycine, S-adenosylhomocysteine

Flavin-dependent amine oxidases are a broad class of enzymes that catalyze the oxidation of amines. nih.govnih.gov Sarcosine oxidase is a member of this family and catalyzes the oxidation of the carbon-nitrogen bond in sarcosine. nih.govresearchgate.netebi.ac.uk

The use of isotopically labeled substrates, including ¹³C-labeled compounds, has been crucial in elucidating the mechanisms of these enzymes. nih.gov Studies on related flavin amine oxidases have utilized ¹³C kinetic isotope effects to probe the transition state of C-H bond cleavage. nih.gov For sarcosine oxidation, a significant deuterium (B1214612) kinetic isotope effect has been observed, indicating that the cleavage of the carbon-hydrogen bond is a rate-limiting step in the reaction. nih.gov

The general mechanism involves the transfer of a hydride equivalent from the substrate to the flavin cofactor. nih.gov The availability of a ¹³C isotope effect for flavoprotein-catalyzed amine oxidation provides a measure of the change in bond order at the carbon involved in this C-H bond cleavage, offering valuable insights into the transition state structure. nih.gov

Table 2: Isotope Effects in Flavin-Dependent Amine Oxidase Reactions

IsotopeEffect on Reaction RateMechanistic ImplicationReference
Deuterium (²H)Significant decreaseC-H bond cleavage is rate-limiting nih.gov
Carbon-13 (¹³C)Measurable decreaseProvides information on the transition state of C-H bond cleavage nih.gov

Integration of Sarcosine-13C Flux with Broader Metabolic Networks

The use of stable isotope tracers, particularly this compound, has been pivotal in elucidating the intricate connections between sarcosine metabolism and the broader landscape of cellular metabolic networks. By tracking the fate of the 13C label, researchers can quantitatively measure the flux of sarcosine-derived carbons into interconnected pathways, including the methionine cycle, serine-glycine metabolism, and central carbon metabolism. This approach provides a dynamic view of how cells utilize sarcosine and integrate its metabolic products to support critical functions such as methylation, nucleotide synthesis, and energy production.

Connection to Methionine Cycle and S-Adenosylmethionine (SAM) Metabolism

Sarcosine metabolism is intrinsically linked to the methionine cycle through one-carbon metabolism. The catabolism of sarcosine, or N-methylglycine, involves the removal of its methyl group, which can enter the one-carbon pool. This pool provides the methyl groups necessary for a vast number of cellular methylation reactions, for which S-Adenosylmethionine (SAM) is the universal methyl donor. elsevier.esnih.gov

Utilizing this compound as a tracer allows for the precise tracking of the methyl group's journey. When the methyl group of sarcosine is labeled with 13C, its transfer can be monitored as it contributes to the regeneration of methionine from homocysteine. This remethylation process is crucial for maintaining cellular levels of SAM. The 13C label from sarcosine can subsequently be detected in SAM, confirming the direct contribution of sarcosine's methyl group to the SAM pool. This connection is vital, as SAM is essential for the methylation of DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and signal transduction. nih.gov

Research using isotopic labeling has demonstrated that the flux through the methionine cycle is tightly regulated and can be influenced by the availability of one-carbon donors like sarcosine. nih.gov Glycine N-methyltransferase (GNMT) is a key enzyme that catalyzes the SAM-dependent methylation of glycine to form sarcosine. elsevier.es This reaction not only produces sarcosine but also generates S-adenosylhomocysteine (SAH), a potent inhibitor of most methyltransferases. The subsequent demethylation of sarcosine to glycine effectively completes a cycle that helps regulate the SAM/SAH ratio, a critical indicator of the cell's methylation capacity. elsevier.esnih.gov Tracing this compound through this pathway helps quantify the flux and understand how cells maintain methylation homeostasis.

Table 1: Key Reactions Linking Sarcosine Metabolism to the Methionine Cycle

ReactionEnzymeSubstratesProductsRole of this compound Tracer
Sarcosine FormationGlycine N-methyltransferase (GNMT)Glycine, S-Adenosylmethionine (SAM)Sarcosine, S-Adenosylhomocysteine (SAH)Tracks the source of the methyl group for sarcosine synthesis.
Sarcosine DemethylationSarcosine Dehydrogenase (SDH)Sarcosine, Tetrahydrofolate (THF)Glycine, 5,10-Methylenetetrahydrofolate (CH2-THF)Tracks the contribution of sarcosine's 13C-methyl group to the one-carbon pool.
Methionine RegenerationMethionine SynthaseHomocysteine, 5-MethyltetrahydrofolateMethionine, Tetrahydrofolate (THF)Detects the 13C label in regenerated methionine, originating from sarcosine.
SAM SynthesisMethionine Adenosyltransferase (MAT)Methionine, ATPS-Adenosylmethionine (SAM)Confirms the incorporation of the sarcosine-derived 13C-methyl group into the active methyl donor pool.

Interplay with Serine-Glycine Metabolism and Amino Acid Homeostasis

The metabolic fate of sarcosine is closely intertwined with the serine-glycine one-carbon (SGOC) network, a central hub for amino acid homeostasis and the biosynthesis of essential macromolecules. nih.govresearchgate.net The primary catabolic route for sarcosine is its conversion to glycine, catalyzed by sarcosine dehydrogenase. elsevier.es When this compound (labeled on the glycine backbone carbons) is used, the 13C label is directly transferred to the glycine pool.

This labeled glycine can then participate in several critical metabolic pathways:

Serine Synthesis: Glycine can be converted to serine by serine hydroxymethyltransferase (SHMT), a reversible reaction that also involves the one-carbon pool. whiterose.ac.uk Tracing this compound allows researchers to observe the flux from sarcosine to glycine and subsequently to serine, highlighting a key route for de novo serine synthesis.

One-Carbon Unit Generation: The glycine cleavage system can further catabolize the 13C-labeled glycine, releasing the labeled carbon as part of a one-carbon unit (5,10-methylenetetrahydrofolate), which is essential for nucleotide synthesis (purines and thymidylate) and methionine regeneration. nih.govresearchgate.net

Protein Synthesis: Labeled glycine and serine can be incorporated directly into proteins, allowing for the measurement of protein synthesis rates.

By monitoring the distribution of the 13C label from this compound into the glycine and serine pools, metabolic flux analysis can quantify the contribution of sarcosine to maintaining the balance of these crucial non-essential amino acids. nih.gov This interplay is vital for rapidly proliferating cells, which have a high demand for the products of the SGOC pathway for nucleotide synthesis, redox balance, and biomass production. nih.gov Studies have shown that some cancer cells exhibit altered serine and glycine metabolism, making the tracing of substrates like sarcosine particularly important for understanding the metabolic reprogramming in disease states. nih.govnih.gov

Contribution of this compound to Central Carbon Metabolism (e.g., Glycolysis, TCA Cycle)

While the primary connections of sarcosine are to one-carbon and amino acid metabolism, its carbon backbone can also contribute to central energy-producing pathways. Through its conversion to glycine and subsequently to serine, the 13C label from this compound can enter glycolysis.

The enzyme serine dehydratase can convert serine into pyruvate (B1213749), a key intermediate that links glycolysis to the Tricarboxylic Acid (TCA) cycle. whiterose.ac.uk By using this compound labeled in its backbone, researchers can track the flow of the isotope as follows:

This compound → Glycine-13C → Serine-13C → Pyruvate-13C

Once labeled pyruvate is formed, it can have two primary fates that integrate it into central carbon metabolism:

Oxidative Decarboxylation: Pyruvate dehydrogenase converts pyruvate into Acetyl-CoA, which then enters the TCA cycle. The 13C label can then be found in various TCA cycle intermediates such as citrate, α-ketoglutarate, and malate. researchgate.netnih.gov

Anaplerosis: Pyruvate carboxylase can convert pyruvate into oxaloacetate, a TCA cycle intermediate. This anaplerotic reaction replenishes the cycle's intermediates, which may be withdrawn for biosynthetic purposes.

Isotope tracing studies using 13C-labeled substrates are fundamental to metabolic flux analysis (MFA), which quantifies the rates of reactions within these central pathways. mdpi.com The appearance of 13C from this compound in glycolytic and TCA cycle intermediates provides direct evidence of the contribution of sarcosine's carbon skeleton to cellular energy metabolism and biosynthetic precursor supply. researchgate.netresearchgate.net Although often considered a minor contributor compared to glucose, this pathway can be significant under specific cellular conditions or in certain cell types.

Table 2: Tracking this compound into Central Carbon Metabolism

Metabolic PathwayKey IntermediateDetected 13C-Labeled MetaboliteMetabolic Significance
Serine MetabolismPyruvatePyruvate-13CLinks amino acid metabolism to glycolysis.
TCA Cycle EntryAcetyl-CoACitrate-13C, α-Ketoglutarate-13CIndicates oxidative fuel source contribution.
TCA Cycle AnaplerosisOxaloacetateMalate-13C, Aspartate-13CShows replenishment of TCA cycle intermediates for biosynthesis.
GluconeogenesisPhosphoenolpyruvateGlucose-13C (in gluconeogenic tissues)Demonstrates contribution to glucose synthesis.

Application of Sarcosine 13c in Cellular and in Vitro Model Systems

Investigation of Cellular Metabolic Phenotypes Using Sarcosine-13C Tracing

Studies on prostate cancer cell lines have revealed that treatment with sarcosine (B1681465) can significantly alter the intracellular concentrations of key metabolites. In both androgen-sensitive (LNCaP) and androgen-insensitive (PC3) prostate cancer cells, the addition of sarcosine led to an increase in intracellular glucose levels. slu.se Furthermore, in PC3 cells, a reduction in the concentrations of choline (B1196258) and O-phosphocholine was observed. slu.se Conversely, in LNCaP cells, the levels of creatine (B1669601) and creatine phosphate (B84403) were found to be elevated following sarcosine treatment. slu.se

The use of this compound in such experiments would enable researchers to determine the extent to which the carbon backbone of sarcosine contributes to the synthesis of these and other metabolites, thereby providing a more detailed understanding of the metabolic shifts occurring in response to elevated sarcosine levels.

MetaboliteCell LineEffect of Sarcosine TreatmentReference
GlucoseLNCaP, PC3Increased slu.se
CholinePC3Reduced slu.se
O-phosphocholinePC3Reduced slu.se
CreatineLNCaPIncreased slu.se
Creatine PhosphateLNCaPIncreased slu.se

Sarcosine metabolism is intrinsically linked to one-carbon metabolism, a critical network of pathways that provides methyl groups for a variety of biosynthetic and regulatory processes. Sarcosine is formed by the methylation of glycine (B1666218) and can be demethylated back to glycine, thus participating in the cellular methyl pool. hmdb.canih.gov Isotopic tracer studies using this compound can illuminate the flux through these pathways and their connections to central carbon metabolism.

While specific studies employing this compound as a primary tracer for comprehensive metabolic flux analysis are not widely documented, the principles of 13C-MFA are well-established. nih.govnsf.govnih.gov By tracing the labeled carbon from this compound, it would be possible to quantify its contribution to the synthesis of amino acids, nucleotides, and lipids, thereby providing a quantitative map of its role in energy metabolism and various biosynthetic pathways. nsf.gov Research has shown that sarcosine treatment affects broad cellular functions, including energy metabolism, pyrimidine (B1678525) metabolism, and amino acid metabolism in prostate cancer cells. slu.se

Elucidating Cellular Responses to this compound Perturbations

Beyond its role as a metabolic intermediate, sarcosine can actively modulate cellular processes. Investigating these effects using this compound allows for a concurrent analysis of metabolic changes and cellular responses.

Sarcosine has been identified as a modulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. In cultured NIH 3T3 mouse fibroblasts, sarcosine treatment was shown to activate macroautophagy and enhance autophagic flux. nih.gov This effect was observed to be distinct from autophagy induction by other stimuli such as serum removal and oxidative stress, suggesting that sarcosine may act through alternative mechanisms. nih.gov The study indicated that while sarcosine activates the mTOR signaling pathway, it does so in concert with an increase in AMPK activity, which permits the enhancement of autophagy. nih.gov

The relationship between sarcosine and reactive oxygen species (ROS) is complex and appears to be context-dependent. Some studies suggest a potential role for sarcosine in mitigating oxidative stress. For instance, in a rat model of Alzheimer's disease, sarcosine administration was reported to reduce oxidative stress, suggesting a neuroprotective effect. nih.govnih.gov Another study observed that sarcosine had an additive effect on the induction of macroautophagy when combined with an oxidative stressor, hinting at an interplay between sarcosine signaling and cellular stress responses. nih.gov

However, other research has not found a direct role for sarcosine in alleviating certain types of oxidative stress. nih.gov There is currently no direct evidence to suggest that sarcosine itself is a significant generator of ROS. The use of this compound in future studies could help to clarify how its metabolism influences the cellular redox state and the response to oxidative stress.

A significant role for sarcosine has been identified in the modulation of immune cell function, particularly in dendritic cells (DCs). Sarcosine has been shown to significantly increase the in vitro and in vivo migration of both human and murine DCs. researchgate.netnih.gov This enhanced migration is crucial for the efficacy of DC-based immunotherapies, such as cancer vaccines. researchgate.net

The mechanism underlying this increased migration involves the upregulation of specific chemokine signaling pathways. Gene expression analysis of sarcosine-treated DCs revealed an increase in the expression of CXCR2, CXCL3, and CXCL1. researchgate.net The pro-migratory effect of sarcosine was abrogated by a neutralizing antibody against CXCR2, confirming the critical role of this receptor in the observed phenomenon. researchgate.net Further metabolic analysis of these cells indicated an upregulation of cyclooxygenase-1 and Pik3cg. researchgate.net

Gene/MoleculeCell TypeEffect of Sarcosine TreatmentReference
CXCR2Dendritic CellsUpregulation researchgate.net
CXCL1Dendritic CellsUpregulation researchgate.net
CXCL3Dendritic CellsUpregulation researchgate.net
Cyclooxygenase-1Dendritic CellsUpregulation researchgate.net
Pik3cgDendritic CellsUpregulation researchgate.net

Sarcosine-¹³C in Microbial Metabolic Pathway Analysis

The use of stable isotope-labeled compounds, such as Sarcosine-¹³C, is a cornerstone of metabolic flux analysis (MFA), a powerful technique to investigate the intricate network of biochemical reactions within microorganisms. royalsocietypublishing.orgnih.gov In ¹³C-MFA, cells are cultured in the presence of a substrate labeled with carbon-13. nih.govplos.org As the microbes metabolize the labeled substrate, the ¹³C isotope is incorporated into various downstream metabolites. royalsocietypublishing.org By tracking the specific labeling patterns, or isotopic fingerprints, in these products, researchers can elucidate active metabolic pathways, quantify the rate of carbon flow (flux) through different routes, and even discover novel biochemical reactions. royalsocietypublishing.orgplos.orgnih.gov This approach provides a detailed snapshot of cellular metabolism in vivo, offering insights that are often unattainable through genomic or proteomic studies alone. plos.org The analysis of ¹³C distribution in key metabolites allows for the verification of annotated enzymatic reactions and the characterization of metabolic phenotypes in a wide range of microorganisms. royalsocietypublishing.orgnih.gov

De Novo Synthesis and Accumulation of Osmolytes from Sarcosine-¹³C in Halophilic Archaea

Halophilic archaea, microorganisms that thrive in high-salt environments, must accumulate intracellular solutes, known as osmolytes or compatible solutes, to balance the external osmotic pressure and prevent water loss. nih.govplos.org One of the most common and effective osmolytes is glycine betaine (B1666868). nih.gov While many organisms absorb glycine betaine from their surroundings, a few, including the halophilic methanoarchaeon Methanohalophilus portucalensis, are capable of synthesizing it de novo. nih.govnih.gov

Isotope labeling studies have been crucial in deciphering the biosynthetic pathway of glycine betaine in these organisms. nih.gov Research has confirmed that M. portucalensis synthesizes glycine betaine through a stepwise methylation of glycine, a process in which sarcosine is a key intermediate. nih.govplos.org The pathway proceeds from glycine to sarcosine, then to N,N-dimethylglycine, and finally to glycine betaine. plos.org The methyl donor for these reactions is S-adenosylmethionine (AdoMet). plos.org

The regulation of this pathway is intricately linked to the intracellular ionic concentration, particularly potassium ions (K⁺). nih.govimrpress.com In vitro studies using cell extracts of M. portucalensis have demonstrated that the progression of the methylation process is highly dependent on the K⁺ concentration. nih.gov At low potassium levels (below 0.4 M), the methylation process is less efficient, leading to the accumulation of sarcosine as the major product. nih.govimrpress.com However, as the intracellular K⁺ concentration rises above 0.4 M, the methylation reactions are enhanced, favoring the synthesis and accumulation of the fully methylated product, glycine betaine. nih.gov This salt-dependent regulation highlights a sophisticated osmoadaptive strategy, where the synthesis of the crucial osmolyte, glycine betaine, is coupled with the primary "salt-in" strategy of accumulating inorganic ions like K⁺. plos.org The initial enzymatic step, the methylation of glycine to sarcosine catalyzed by glycine sarcosine N-methyltransferase (GSMT), is significantly activated by sodium and potassium ions, playing a major role in this integrated response to high salt environments. plos.org

**Table 1. Effect of K⁺ Concentration on Osmolyte Synthesis in *Methanohalophilus portucalensis***

K⁺ Concentration Predominant Product Metabolic Outcome
< 0.4 M Sarcosine Incomplete methylation of glycine. nih.govimrpress.com
> 0.4 M Glycine Betaine Enhanced synthesis from sarcosine and N,N-dimethylglycine. nih.gov

Table 2. Chemical Compounds Mentioned

Compound Name
Sarcosine-¹³C
Sarcosine
Glycine
N,N-dimethylglycine
Glycine betaine
S-adenosylmethionine

Computational and Theoretical Studies Relevant to Sarcosine 13c

Density Functional Theory (DFT) Calculations for Reaction Mechanisms Involving Sarcosine (B1681465)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For chemical reactions, DFT is instrumental in mapping out reaction pathways, identifying transition states and intermediates, and calculating activation energies, thereby providing a deep understanding of reaction mechanisms. nih.govsemanticscholar.org While DFT calculations focus on electron distribution, the principles governing reaction mechanisms for sarcosine are directly applicable to Sarcosine-13C, as the isotopic substitution of carbon does not significantly alter the molecule's electronic behavior or reactivity in this context.

Azomethine ylides are highly reactive 1,3-dipolar intermediates crucial for the synthesis of nitrogen-containing heterocyclic compounds, such as pyrrolidines. researchgate.netnih.gov One common method for generating these ylides is the decarboxylative condensation of an α-amino acid, like sarcosine, with a carbonyl compound. researchgate.net

DFT calculations have been employed to elucidate the precise mechanism of this transformation. For instance, studies on the reaction between isatin (B1672199) and sarcosine have shown that the process involves several key steps: the initial formation of an intermediate, followed by dehydration and subsequent decarboxylation (elimination of CO2). researchgate.netresearchgate.net Computational models indicate that the CO2 elimination step is typically the rate-determining step of ylide formation. researchgate.netresearchgate.net Furthermore, DFT studies have investigated the reaction between ninhydrin (B49086) and sarcosine, revealing that the resulting azomethine ylide is a key precursor for various cycloaddition reactions. unt.edu These theoretical explorations provide a step-by-step molecular movie of the reaction, clarifying how reactants are converted into the reactive ylide intermediate.

Once formed, the azomethine ylide derived from sarcosine can participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes) to form five-membered rings. nih.govuni-heidelberg.de DFT is a valuable tool for predicting the feasibility, reactivity, and stereoselectivity of these reactions. researchgate.netufz.de

Theoretical studies have analyzed the energy profiles of these cycloaddition pathways. unt.edu By calculating the activation barriers for different possible approaches of the reactants, DFT can predict which regioisomeric and stereoisomeric products will be favored. uni-heidelberg.deufz.de For example, in the reaction of an azomethine ylide with a dipolarophile, calculations can determine whether the endo or exo transition state is lower in energy, thus predicting the stereochemical outcome. nih.gov This predictive power is crucial for designing synthetic strategies that yield specific, desired products with high selectivity.

Table 1: Representative DFT-Calculated Parameters for Sarcosine-Derived Reactions
Reaction TypeReactantsComputational MethodKey FindingReference
Azomethine Ylide FormationIsatin and SarcosineM06-2X(SMD,EtOH)/6-31G(d,p)CO2 elimination is the rate-determining step for ylide formation. researchgate.netresearchgate.net
Azomethine Ylide FormationNinhydrin and SarcosineM11 DFTRevealed the mechanism of ylide formation and its role as a 1,3-dipole precursor. unt.edu
[3+2] CycloadditionAzomethine Ylide and CyclopropenesM11 DFTThe study shed light on the transformations of the ylide, including cycloaddition and dimerization. unt.edu

Metabolic Flux Analysis (MFA) Modeling Using this compound Labeling Data

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov The method involves introducing a substrate labeled with the stable isotope 13C into a biological system and then measuring the distribution of the 13C label throughout the metabolic network. By analyzing the isotopic labeling patterns of downstream metabolites, researchers can computationally deduce the flow of carbon and thus the activity of various pathways. researchgate.netnih.gov

While large-scale MFA often uses central carbon sources like [U-13C]glucose or [U-13C]glutamine, specifically labeled tracers like this compound are valuable for probing particular metabolic pathways. For example, [U-13C]sarcosine has been identified as a potential tracer for investigating one-carbon metabolism. By administering [U-13C]sarcosine and measuring the 13C-labeling in products like deoxythymidine triphosphate (dTTP), one can quantify the contribution of sarcosine to the folate one-carbon unit pool.

Another application involves using a labeled precursor to generate this compound in vivo to measure a specific enzyme's activity. A "chemical biopsy" approach has been developed where [13C]glycine is administered to assess the activity of Glycine (B1666218) N-methyltransferase (GNMT), an enzyme relevant in liver cancer. unt.edu The rate of formation of urinary 13C-sarcosine serves as a direct, noninvasive readout of the GNMT flux. unt.edu Similarly, 13C3-sarcosine has been used as a substrate in soil microbiology to trace the metabolic pathways involved in the degradation of the herbicide glyphosate.

Table 2: Applications of this compound in Isotope Tracing Studies
13C-Labeled CompoundBiological SystemPathway/Enzyme StudiedMeasured ReadoutReference
[U-13C]sarcosineGeneral (proposed)One-carbon metabolismIsotopic enrichment in dTTP (e.g., dTTP M+1)
[13C]glycine (produces 13C-sarcosine)Animal models / Liver cellsGlycine N-methyltransferase (GNMT)Urinary 13C-sarcosine unt.edu
[13C3]sarcosineSoil microbiologyGlyphosate degradation pathwayIsotopic composition of CO2 and microbial fatty acids

Future Directions and Emerging Research Areas for Sarcosine 13c

Development of Novel Sarcosine-13C Tracers for Complex Biological Systems

The advancement of metabolic studies in complex biological systems necessitates the development of increasingly sophisticated tracers. For this compound, future research directions include the creation of novel labeling patterns that can provide more specific insights into its metabolic fate. This could involve site-selective labeling, where the ¹³C isotope is precisely placed at specific carbon atoms within the sarcosine (B1681465) molecule, allowing for a more detailed tracking of its transformation through various biochemical reactions chempep.com. Furthermore, multiplexed labeling strategies, which combine multiple isotopes or labeling patterns, could enable the simultaneous investigation of several interconnected metabolic pathways involving sarcosine or its related metabolites. Such advanced tracers are crucial for dissecting the intricate metabolic networks present in diverse biological contexts, from cellular metabolism to whole-organism physiology, and for understanding how these pathways are altered in disease states chempep.comsalk.edu. The application of these novel tracers will be vital in systems where sarcosine plays a subtle but critical role, such as in neurodegenerative disorders or complex cancer microenvironments.

Integration of this compound Tracing with Advanced Imaging Modalities

The integration of this compound tracing with advanced imaging modalities represents a significant frontier in non-invasive metabolic assessment. Positron Emission Tomography (PET) has already seen the preclinical and initial clinical application of ¹¹C-sarcosine for imaging prostate cancer, demonstrating its potential for visualizing metabolic activity snmjournals.orgsnmjournals.orgsnmjournals.org. Future developments aim to enhance this integration by combining PET with Magnetic Resonance Imaging (PET/MRI) to provide simultaneous metabolic and anatomical information, thereby offering a more comprehensive view of disease processes snmjournals.orgsnmjournals.orgnih.gov.

Another promising area is the application of hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI). While pyruvate (B1213749) is currently the most common ¹³C-labeled substrate used in hyperpolarized MRI, the principles can be extended to other ¹³C-labeled molecules, including sarcosine kyoto-u.ac.jpnih.govnih.gov. Developing hyperpolarized ¹³C-sarcosine tracers could dramatically increase the sensitivity of MRI for detecting sarcosine metabolism in vivo, enabling real-time visualization of metabolic fluxes with unprecedented detail. This approach holds potential for applications beyond oncology, including neurological studies where sarcosine metabolism is implicated nih.gov. Furthermore, research is exploring the simultaneous imaging of metabolic pathways using different isotopes of the same substrate, such as ¹¹C and hyperpolarized ¹³C, which could be applied to sarcosine to provide complementary data on its uptake and flux nih.gov.

Exploration of this compound in Uncharacterized Metabolic Pathways and Enzymes

A substantial portion of known metabolic pathways remains uncharacterized, presenting a significant opportunity for tracer-based research nih.govnih.gov. This compound can serve as a valuable tool for discovering and elucidating these unknown pathways and identifying the enzymes involved. By administering ¹³C-labeled sarcosine to biological systems and analyzing the incorporation of the ¹³C label into various downstream metabolites using techniques like mass spectrometry and NMR, researchers can map previously unknown metabolic routes chempep.comnih.govresearchgate.netosti.govcreative-proteomics.com.

Specifically, sarcosine's role in broader metabolic networks, beyond its direct metabolism to glycine (B1666218), may involve interactions with enzymes or pathways that are not yet fully understood. For instance, research into betaine (B1666868) metabolism has hinted at uncharacterized demethylation pathways involving sarcosine biorxiv.org. Utilizing ¹³C-sarcosine in conjunction with metabolomics and computational approaches for de novo pathway reconstruction could help identify novel enzymatic activities or metabolic connections. This approach is crucial for gaining a complete understanding of cellular metabolism and for identifying potential therapeutic targets in various diseases where sarcosine levels or metabolism are altered nih.govhmdb.canih.gov.

Comparative Tumor-to-Background Ratios (TBR) for ¹¹C-Sarcosine and ¹¹C-Choline in Prostate Cancer Models

Studies evaluating the efficacy of ¹¹C-sarcosine as a PET tracer for prostate cancer have compared its uptake and retention against the established tracer ¹¹C-choline. These comparative analyses provide quantitative data on the relative performance of these radiopharmaceuticals in tumor detection.

Tumor ModelTracerTumor-to-Background Ratio (TBR)p-value (vs. ¹¹C-choline)
DU-145¹¹C-Sarcosine1.92 ± 0.11< 0.002
DU-145¹¹C-Choline1.41 ± 0.13-
PC-3¹¹C-Sarcosine1.89 ± 0.2< 0.002
PC-3¹¹C-Choline1.34 ± 0.16-

*Data adapted from snmjournals.orgsnmjournals.orgsnmjournals.org.

Additionally, preclinical evaluations have indicated a favorable radiation dosimetry profile for ¹¹C-sarcosine, with an estimated effective dose of 0.0045 mSv/MBq, suggesting a relatively low radiation burden for patients undergoing imaging snmjournals.orgsnmjournals.org.

Q & A

Q. How can researchers reconcile contradictory findings about Sarcosine-¹³C’s role in mitochondrial one-carbon metabolism?

  • Answer : Address contradictions by:
  • Meta-Analysis : Pool data from independent studies to identify trends.
  • Methodological Audits : Evaluate protocols for variability in cell lines, nutrient availability, or oxygen levels.
  • Hypothesis Refinement : Use PICO (Population, Intervention, Comparison, Outcome) to frame follow-up experiments .

Methodological Best Practices

  • Data Presentation : Use tables to summarize isotopic purity, recovery rates, and flux values. Figures should highlight pathway maps or comparative MRM chromatograms .
  • Ethical Reporting : Disclose conflicts of interest, funding sources, and deviations from protocols .
  • Peer Review : Submit manuscripts to journals with open-data policies (e.g., Nucleic Acids Research) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.